2-Methylamino-5-chloro-2'-fluorobenzophenone
Overview
Description
2-Methylamino-5-chloro-2'-fluorobenzophenone is a useful research compound. Its molecular formula is C14H11ClFNO and its molecular weight is 263.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectral Analysis
2-Methylamino-5-chloro-2'-fluorobenzophenone has been used in the synthesis of complex organic compounds. In a study by Satheeshkumar et al. (2017), it was utilized to synthesize compounds with potential photophysical properties, showing applications in molecular geometry and chemical reactivity analysis (Satheeshkumar et al., 2017).
Anticancer Activity
Research has explored the anticancer activity of compounds synthesized using this compound. Uddin et al. (2020) synthesized Schiff bases from similar compounds, which were then tested against cancer cell lines, indicating its utility in developing potential anticancer agents (Uddin et al., 2020).
Imaging in Parkinson's Disease
The compound has been instrumental in synthesizing agents for imaging in Parkinson's disease. Wang et al. (2017) reported its use in preparing PET agents for imaging LRRK2 enzyme, crucial in Parkinson's research (Wang et al., 2017).
GPR39 Agonists Discovery
A study by Sato et al. (2016) identified compounds synthesized from this compound as novel GPR39 agonists, indicating its application in the discovery of new drugs (Sato et al., 2016).
Solubility and Physical Property Studies
It has also been used in studying solubility and physical properties of organic compounds. Brumfield et al. (2015) utilized similar compounds for deriving Abraham model correlations, which helps in predicting the solubility of organic solutes (Brumfield et al., 2015).
Synthesis of Fluorescent Sensors
Research by G. Suman et al. (2019) highlights the synthesis of fluorescent sensors using related compounds, demonstrating its application in detecting analytes like Al3+ and Zn2+ (G. Suman et al., 2019).
Synthesis of Key Intermediate in Drug Discoveries
Nishimura and Saitoh (2016) demonstrated the use of related compounds in synthesizing key intermediates in drug discovery, showcasing its relevance in pharmaceutical research (Nishimura & Saitoh, 2016).
Properties
IUPAC Name |
[5-chloro-2-(methylamino)phenyl]-(2-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-17-13-7-6-9(15)8-11(13)14(18)10-4-2-3-5-12(10)16/h2-8,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULELQOJFPCDNFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336141 | |
Record name | 2-Methylamino-5-chloro-2'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1548-36-3 | |
Record name | 2-Methylamino-5-chloro-2'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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